molecular formula C9H11ClN4OS B13379103 2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N'-hydroxyhydrazinecarboximidamide

2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N'-hydroxyhydrazinecarboximidamide

Cat. No.: B13379103
M. Wt: 258.73 g/mol
InChI Key: AYBURSHUVDWUMV-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide is a complex organic compound with the molecular formula C9H11ClN4OS. It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxyhydrazinecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenethiol with an appropriate aldehyde to form the corresponding thioether. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining reaction purity, optimizing yields, and ensuring safety, would apply to its large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines .

Scientific Research Applications

2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-chlorophenyl)oxy]ethylidene}-N’-hydroxyhydrazinecarboximidamide
  • 2-{2-[(4-bromophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide
  • 2-{2-[(4-methylphenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide

Uniqueness

2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN4OS

Molecular Weight

258.73 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)sulfanylethylideneamino]-1-hydroxyguanidine

InChI

InChI=1S/C9H11ClN4OS/c10-7-1-3-8(4-2-7)16-6-5-12-13-9(11)14-15/h1-5,15H,6H2,(H3,11,13,14)/b12-5+

InChI Key

AYBURSHUVDWUMV-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=CC=C1SC/C=N/N=C(/N)\NO)Cl

Canonical SMILES

C1=CC(=CC=C1SCC=NN=C(N)NO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.